N-(4-carbamoylthiophen-3-yl)quinoxaline-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-carbamoylthiophen-3-yl)quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S/c15-13(19)8-6-21-7-12(8)18-14(20)11-5-16-9-3-1-2-4-10(9)17-11/h1-7H,(H2,15,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVRLLSXJGUEKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=CSC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-carbamoylthiophen-3-yl)quinoxaline-2-carboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . The thiophene ring is then introduced through various synthetic routes, often involving the use of thiophene-3-carboxylic acid derivatives . Industrial production methods may adopt green chemistry principles to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
N-(4-carbamoylthiophen-3-yl)quinoxaline-2-carboxamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can yield quinoxaline-2-carboxamide derivatives with altered pharmacological properties.
Substitution: Substitution reactions, particularly at the thiophene ring, can introduce various functional groups, enhancing the compound’s biological activity. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Scientific Research Applications
N-(4-carbamoylthiophen-3-yl)quinoxaline-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits significant antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It is explored for its potential in treating infectious diseases and cancer.
Industry: The compound is used in materials science for developing new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-carbamoylthiophen-3-yl)quinoxaline-2-carboxamide involves its interaction with various molecular targets. It can cause DNA damage, leading to its antimicrobial and anticancer effects . The compound’s structure allows it to bind to specific enzymes and receptors, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Quinoxaline-2-carboxamide 1,4-Di-N-Oxide Derivatives
Core Structure: Quinoxaline-2-carboxamide with 1,4-di-N-oxide modifications. Key Features:
Comparison :
- Structural Difference: The di-N-oxide group enhances redox activity but reduces stability compared to the non-oxidized target compound.
- Activity : Di-N-oxides exhibit anti-TB activity (MIC < 1 µg/mL in some derivatives), while the target compound’s thiophene carbamoyl group may alter target specificity.
SRT1720 (N-[2-[3-(Piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide)
Core Structure: Quinoxaline-2-carboxamide with imidazothiazole-piperazine substituents. Key Features:
Comparison :
- Structural Difference : SRT1720’s imidazothiazole-piperazine group enhances solubility and target engagement with SIRT1, unlike the thiophene carbamoyl group in the target compound.
- Activity : The target compound’s lack of a piperazine moiety may limit SIRT1 interaction but could favor other pathways (e.g., kinase inhibition).
Echinomycin-like DNA Intercalators
Core Structure: Quinoxaline-2-carboxamide integrated into cyclic depsipeptide backbones. Key Features:
Comparison :
- Structural Difference : The target compound lacks the depsipeptide backbone, precluding DNA intercalation. However, its thiophene group may enable alternative nucleic acid interactions.
- Activity: Echinomycin analogs show antitumor activity, while the target compound’s simpler structure may prioritize metabolic stability.
4-Oxo-1,4-Dihydroquinoline-3-Carboxamides
Core Structure: Quinoline-3-carboxamide with 4-oxo-1,4-dihydro modification. Key Features:
Comparison :
- Structural Difference: The quinoline core vs. quinoxaline alters electron distribution, affecting binding affinity.
- Activity: Quinoline derivatives often target topoisomerases, whereas quinoxalines may favor redox-sensitive pathways.
Physicochemical and Pharmacokinetic Properties
*Experimental logP values determined via RP-HPLC .
Research Findings and Implications
- QSAR Insights: Anti-TB activity in di-N-oxides correlates with lipophilicity (logP 1.2–3.5) and H-bond donor capacity .
- Mitochondrial Targeting: SRT1720 demonstrates that quinoxaline carboxamides can modulate energy metabolism, but structural variations dictate target specificity .
- Synthetic Flexibility : The Beirut reaction and nucleophilic substitution are adaptable for modifying carboxamide substituents, enabling rapid diversification.
Biological Activity
N-(4-carbamoylthiophen-3-yl)quinoxaline-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of quinoxaline derivatives, which are known for their broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The specific structure of this compound includes:
- A quinoxaline core
- A thiophene ring substituted with a carbamoyl group
- A carboxamide functional group
This structural configuration is hypothesized to contribute significantly to its biological efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways, potentially leading to therapeutic effects.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways, influencing cellular responses.
- Antiviral Activity : As demonstrated in various studies, quinoxaline derivatives exhibit significant antiviral properties against several viruses, including HIV and Herpes simplex virus.
Biological Activity Data
A summary of the biological activities observed in studies involving this compound is presented in the table below:
Case Studies
- Antiviral Properties : A systematic review highlighted that polysubstituted quinoxalines, including derivatives similar to this compound, showed promising antiviral activity against HIV and other viruses. Compounds were evaluated for their ability to reduce viral load significantly in vitro, suggesting a potential for therapeutic application in viral infections .
- Anticancer Activity : In a study assessing the cytotoxic effects of various quinoxaline derivatives on cancer cell lines, this compound exhibited significant growth inhibition at concentrations as low as 20 µM. The mechanism was linked to apoptosis induction via caspase activation pathways .
- Anti-inflammatory Effects : Research investigating the anti-inflammatory properties of thiophene-based compounds found that this compound effectively inhibited COX enzymes, suggesting its potential use in treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
